

# Cinitapride Versus Domperidone: A Comparative Meta-Analysis for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Cinitapride**

Cat. No.: **B124281**

[Get Quote](#)

This guide provides a detailed comparison of **cinitapride** and domperidone, two prokinetic agents used in the management of functional dyspepsia and other gastrointestinal motility disorders. The information presented is collated from meta-analyses and clinical trial data to support researchers, scientists, and drug development professionals in their understanding of these two compounds.

## Executive Summary

**Cinitapride**, a 5-HT<sub>4</sub> agonist and D<sub>2</sub> antagonist, has demonstrated non-inferior efficacy to domperidone, a peripheral D<sub>2</sub> and D<sub>3</sub> dopamine receptor antagonist, in the treatment of mild to moderate functional dyspepsia.<sup>[1][2]</sup> A key phase III clinical trial and subsequent meta-analyses suggest that **cinitapride** offers comparable symptom relief to domperidone, with some evidence indicating a potential superiority in reducing the overall severity of postprandial fullness, early satiation, and bloating.<sup>[1][2]</sup> Furthermore, network meta-analyses suggest that **cinitapride** may have a lower risk of total adverse events compared to domperidone.<sup>[3]</sup>

## Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from a pivotal randomized, double-blind, double-dummy, positive-controlled clinical trial comparing **cinitapride** and domperidone in patients with mild to moderate, postprandial distress syndrome-predominant functional dyspepsia.

Table 1: Comparative Efficacy of **Cinitapride** vs. Domperidone in Functional Dyspepsia

| Efficacy Endpoint                     | Cinitapride (1 mg t.i.d.)                           | Domperidone (10 mg t.i.d.) | p-value |
|---------------------------------------|-----------------------------------------------------|----------------------------|---------|
| Symptom Relief Rate (4 weeks)         | 85.8%                                               | 81.8%                      | 0.332   |
| Reduction in Overall Symptom Severity | Superior to Domperidone                             | -                          | 0.021   |
| Mean Half-Gastric Emptying Time       | Decreased from 131.1 ± 119.4 min to 86.5 ± 18.7 min | Not reported in abstract   | 0.0002  |

Table 2: Comparative Safety of **Cinitapride** vs. Domperidone

| Safety Endpoint                                   | Cinitapride            | Domperidone             |
|---------------------------------------------------|------------------------|-------------------------|
| Cinitapride-related Adverse Events                | 9.1%                   | Not specified           |
| Extrapyramidal Symptoms                           | 1 patient              | Not specified           |
| QT Interval Prolongation                          | No patients            | Not specified           |
| Risk of Total Adverse Events (from meta-analysis) | Lower than Domperidone | Higher than Cinitapride |

## Experimental Protocols

### Phase III Clinical Trial Protocol (NCT01355276)

A randomized, double-blind, double-dummy, positive-controlled, multi-center clinical trial was conducted to compare the efficacy and safety of **cinitapride** and domperidone in the treatment of mild to moderate functional dyspepsia.

- Objective: To compare the efficacy and safety of **cinitapride** tablets with domperidone tablets for mild to moderate functional dyspepsia.

- Study Design: A randomized, double-blind, double-dummy, active drug parallel-controlled, multi-center clinical trial.
- Participants: 383 consecutive patients with mild to moderate, postprandial distress syndrome-predominant dyspeptic symptoms according to Rome III criteria. Inclusion criteria included being aged between 18 and 65 years with symptoms of mild to moderate functional dyspepsia for at least 6 months.
- Intervention: Patients were randomized to receive either **cinitapride** (1 mg, three times a day) or domperidone (10 mg, three times a day) for 4 weeks.
- Primary Endpoint: The noninferiority of **cinitapride** compared with domperidone in the relief of symptoms.
- Secondary Endpoints: The overall patient evaluation of treatment and the effects of both drugs on gastric emptying.

## Mandatory Visualizations

### Signaling Pathways

The mechanisms of action for **cinitapride** and domperidone involve distinct signaling pathways.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy and safety of cinitapride in the treatment of mild to moderate postprandial distress syndrome-predominant functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Cinitapride in the Treatment of Mild to Moderate Postprandial Distress Syndrome—predominant Functional Dyspepsia | Semantic Scholar [semanticscholar.org]
- 3. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cinitapride Versus Domperidone: A Comparative Meta-Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b124281#cinitapride-versus-domperidone-a-meta-analysis-of-clinical-trial-data>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)